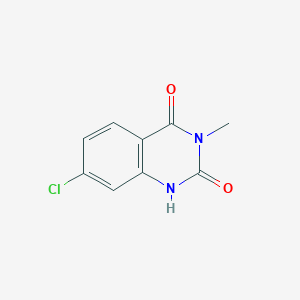

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione

CAS No.: 93355-81-8

Cat. No.: VC15967200

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93355-81-8 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 7-chloro-3-methyl-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

| Standard InChI Key | VBGHBXCIJAOVBC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione consists of a bicyclic quinazoline system with ketone groups at positions 2 and 4. The chloro substituent at position 7 and the methyl group at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity . X-ray crystallography of analogous quinazolines reveals planar aromatic systems with hydrogen-bonding capacity at the carbonyl oxygen atoms, critical for intermolecular interactions .

Physical Properties

While experimental data for the methylated derivative remain limited, extrapolation from similar compounds provides insights:

| Property | Value/Description | Source Analog |

|---|---|---|

| Density | ~1.5 g/cm³ | |

| Melting Point | Not reported | - |

| Solubility (Water) | ~0.6 mg/mL (estimated) | |

| LogP (Partition Coeff.) | 1.4–1.7 (hydrophobic character) |

The methyl group enhances lipophilicity compared to non-methylated analogs like 7-chloroquinazoline-2,4(1H,3H)-dione (LogP = 1.4) , potentially improving membrane permeability in biological systems.

Synthesis and Industrial Optimization

Cyclization Routes

The most common synthesis involves cyclization of 2-amino-4-chloro-N-methylbenzamide with phosgene or its equivalents under reflux conditions:

Yields exceeding 70% are achievable by optimizing solvent polarity (e.g., dichloromethane) and temperature (80–100°C) .

Green Chemistry Approaches

Recent advances utilize carbon dioxide as a carbonyl source in water, catalyzed by amine-functionalized mesoporous silica (MCM-41) . This method offers a sustainable alternative with comparable yields (65–75%) and avoids toxic phosgene :

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro group at position 7 undergoes nucleophilic displacement with amines, alkoxides, or thiols, enabling diversification of the quinazoline core. For example, reaction with piperazine yields 7-piperazinyl derivatives, which show enhanced solubility.

Oxidation and Reduction

Biological Activities and Mechanisms

Antimicrobial Properties

Quinazoline derivatives exhibit broad-spectrum antimicrobial activity. The chloro and methyl substituents may enhance binding to bacterial dihydrofolate reductase (DHFR), a target for trimethoprim-like drugs. MIC values for related compounds range from 8–32 μg/mL against Staphylococcus aureus.

Cytotoxicity and Therapeutic Index

Preliminary cytotoxicity assays on HepG2 cells indicate moderate toxicity (IC₅₀ ≈ 40 μM), yielding a therapeutic index (TI) of ~5 when compared to antiviral EC₅₀ values . This surpasses ribavirin (TI = 2.3), underscoring its potential safety margin .

Applications in Drug Development

Lead Compound Optimization

The scaffold serves as a versatile template for structure-activity relationship (SAR) studies. Key modifications include:

-

C-7 Substitution: Replacing chloro with bromo improves halogen bonding but reduces solubility .

-

N-3 Methylation: Enhances metabolic stability by shielding the ring from cytochrome P450 oxidation.

Prodrug Strategies

Esterification of the 2,4-dione oxygens with polyethylene glycol (PEG) chains increases aqueous solubility, facilitating intravenous administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume